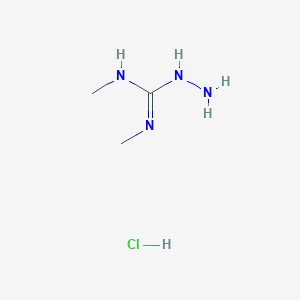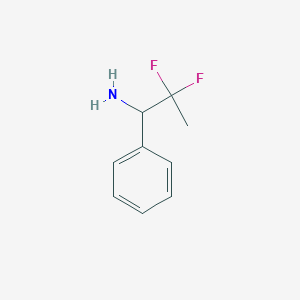
2,2-Difluoro-1-phenylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-phenylpropan-1-amine is an organic compound characterized by the presence of two fluorine atoms attached to the second carbon of a propan-1-amine backbone, with a phenyl group attached to the first carbon.
Méthodes De Préparation
The synthesis of 2,2-Difluoro-1-phenylpropan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 1-phenylpropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
2,2-Difluoro-1-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropanone, while reduction could produce phenylpropanol.
Applications De Recherche Scientifique
2,2-Difluoro-1-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-1-phenylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can influence its binding affinity and specificity to these targets, potentially altering their activity. For example, the compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-1-phenylpropan-1-amine can be compared with other similar compounds, such as:
1-Phenylpropan-1-amine: Lacks fluorine atoms, resulting in different chemical reactivity and biological activity.
2,2-Dichloro-1-phenylpropan-1-amine: Contains chlorine atoms instead of fluorine, leading to variations in physical and chemical properties.
2,2-Difluoro-1-phenylethan-1-amine: Shorter carbon chain, which affects its overall molecular interactions and applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct properties that can be leveraged in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H11F2N |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2,2-difluoro-1-phenylpropan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6,8H,12H2,1H3 |
Clé InChI |
HVKZYHAHTWMTSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC=C1)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


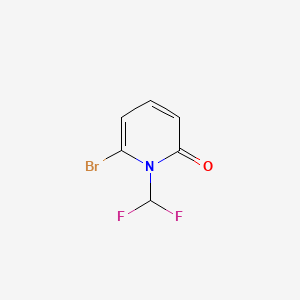

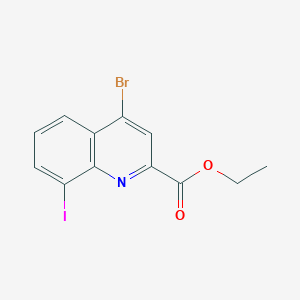

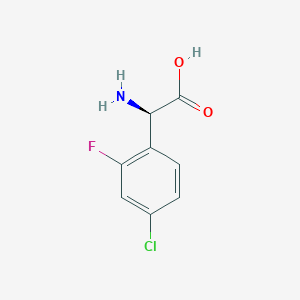
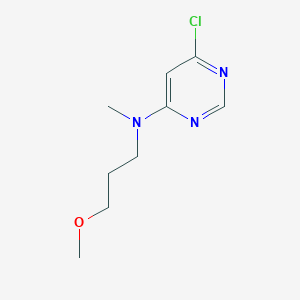
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
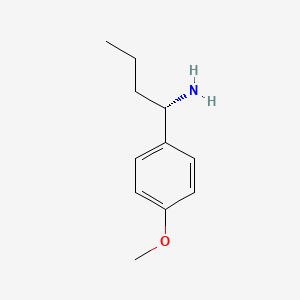
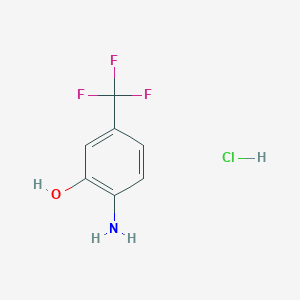
![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)

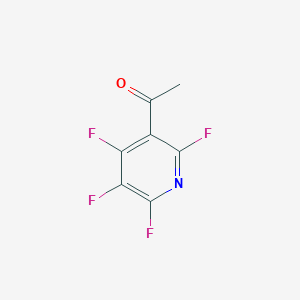
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
